molecular formula C13H7Cl3FNO B13943112 2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide CAS No. 1036101-36-6

2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide

Cat. No.: B13943112
CAS No.: 1036101-36-6
M. Wt: 318.6 g/mol
InChI Key: VHWSGLWKIYVRIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide is a chemical compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides or anilines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the arrest of the cell cycle and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(4-chlorophenyl)-5-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1036101-36-6

Molecular Formula

C13H7Cl3FNO

Molecular Weight

318.6 g/mol

IUPAC Name

2,4-dichloro-N-(4-chlorophenyl)-5-fluorobenzamide

InChI

InChI=1S/C13H7Cl3FNO/c14-7-1-3-8(4-2-7)18-13(19)9-5-12(17)11(16)6-10(9)15/h1-6H,(H,18,19)

InChI Key

VHWSGLWKIYVRIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2Cl)Cl)F)Cl

Origin of Product

United States

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